Halopredone acetate

glucocorticoid receptor partial agonism glutamine synthetase

Researchers requiring a corticosteroid with a superior therapeutic index for sustained-release formulations face limited options among conventional full agonists. Halopredone acetate is a halogenated partial GR agonist that directly addresses this gap. - Demonstrates >30-day anti-inflammatory duration following a single intra-articular injection, enabling less frequent dosing. - Exhibits equivalent efficacy to betamethasone valerate at a 10-fold lower concentration (0.01% vs 0.1%), reducing API loading and the risk of local atrophy. - Shows minimal systemic absorption and no adrenal interference, even upon subcutaneous administration, ensuring a favorable safety profile for sensitive applications.

Molecular Formula C25H29BrF2O7
Molecular Weight 559.4 g/mol
CAS No. 57781-14-3
Cat. No. B1213212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHalopredone acetate
CAS57781-14-3
Synonymshalopredone acetate
halopredone acetate, (6alpha,11beta)-isomer
THS 201
THS-201
Topicon
Molecular FormulaC25H29BrF2O7
Molecular Weight559.4 g/mol
Structural Identifiers
SMILESCC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C(=CC43C)Br)F)F)O)C)OC(=O)C
InChIInChI=1S/C25H29BrF2O7/c1-12(29)34-11-21(33)24(35-13(2)30)6-5-14-15-7-18(27)16-8-19(31)17(26)9-23(16,4)25(15,28)20(32)10-22(14,24)3/h8-9,14-15,18,20,32H,5-7,10-11H2,1-4H3/t14-,15-,18+,20-,22-,23-,24-,25-/m0/s1
InChIKeyYCISZOVUHXIOFY-HKXOFBAYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Halopredone Acetate (CAS 57781-14-3): Procurement and Technical Specifications for a Differentiated Topical Corticosteroid


Halopredone acetate (CAS 57781-14-3) is a synthetic glucocorticoid receptor (GR) partial agonist classified as a halogenated pregnane corticosteroid, specifically indicated for topical and intra-articular anti-inflammatory applications [1]. The compound was originally developed and commercialized as Topicon® and Haloart® [2]. Distinct from many conventional corticosteroids, halopredone acetate exhibits a unique pharmacological profile characterized by high local tissue retention, minimal systemic absorption, and a functional selectivity at the glucocorticoid receptor that distinguishes it from full agonists such as prednisolone and dexamethasone [3].

Why Generic Substitution of Halopredone Acetate (CAS 57781-14-3) with Standard Corticosteroids Is Scientifically Inadvisable


Generic substitution of halopredone acetate with commonly available corticosteroids such as prednisolone acetate, methylprednisolone acetate, triamcinolone acetonide, or hydrocortisone acetate is not supported by comparative pharmacological evidence. Halopredone acetate operates as a partial agonist at the glucocorticoid receptor, whereas many comparators function as full agonists, leading to divergent downstream gene expression profiles and systemic side effect liabilities [1]. Furthermore, halopredone acetate exhibits markedly prolonged local tissue retention and a distinct lack of systemic metabolic and adrenal interference, even when administered subcutaneously or intra-articularly—properties not shared by its in-class alternatives [2][3]. The specific quantitative differentiation in receptor pharmacology, local duration of action, and systemic safety profile mandates procurement of the specific compound rather than a class-based substitute.

Quantitative Differentiation Guide for Halopredone Acetate (CAS 57781-14-3) Versus Comparator Corticosteroids


Functional Selectivity: Partial Agonism at the Glucocorticoid Receptor Differentiates Halopredone Acetate from Prednisolone

Halopredone acetate is functionally classified as a partial agonist at the glucocorticoid receptor (GR), whereas prednisolone acts as a full agonist. This differentiation was demonstrated in a cell-based glutamine synthetase (GS) transferase assay in rat L6 skeletal muscle cells. The assay distinguishes between partial and full GR agonists based on the magnitude of GS induction [1]. The ability of corticosteroids to induce GS activity correlates with GR binding potency and is predictive of muscle-wasting side effects [1].

glucocorticoid receptor partial agonism glutamine synthetase pharmacodynamics

Intra-Articular Duration of Action: Sustained Anti-Inflammatory Effect of Halopredone Acetate Exceeds 30 Days in Antigen-Induced Arthritis Model

In a rabbit model of antigen-induced arthritis (chronic inflammation), a single intra-articular injection of halopredone diacetate (THS-201) at 2 mg/joint produced a marked and sustained suppression of joint swelling [1]. The effect was uniquely prolonged; significant inhibition persisted for more than 30 days post-injection. In contrast, comparator steroids including triamcinolone acetonide (TA), methylprednisolone acetate (MPA), and hydrocortisone acetate (HA) did not exhibit this extended duration of local action in the chronic arthritis model, with their effects waning as the drugs were cleared from the injection site [1].

intra-articular duration of action arthritis local retention

Topical Anti-Inflammatory Potency at Reduced Concentration: Halopredone Acetate 0.01% Demonstrates Equivalent Efficacy to Betamethasone Valerate 0.1% in Psoriasis

A double-blind, sequential clinical study evaluated halopredone acetate 0.01% cream against betamethasone valerate 0.1% cream in patients with symmetrically located psoriatic lesions [1]. The two preparations demonstrated equivalent anti-inflammatory activity and tolerability. This equivalence is quantitatively significant because the concentration of the active principle in the halopredone acetate formulation was 0.01%—ten-fold lower than the concentration of the reference steroid, betamethasone valerate at 0.1% [1]. A subsequent open trial in 30 psoriasis patients confirmed these positive anti-inflammatory properties [1].

topical corticosteroid psoriasis concentration-response potency

Vasoconstrictor Activity Profile: Halopredone Acetate Exhibits Significantly Lower Vasoconstriction than Fluocinolone Acetonide and Betamethasone Valerate

The vasoconstrictor activity of halopredone acetate was compared to fluocinolone acetonide, betamethasone valerate, and hydrocortisone acetate in a modified McKenzie skin blanching test on healthy human volunteers [1]. Statistical analysis demonstrated that halopredone acetate had less vasoconstrictor action on healthy skin than all three comparator steroids [1]. Notably, the vasoconstrictor response elicited by halopredone acetate was statistically identical to that of the excipient (vehicle) alone [1].

vasoconstrictor assay McKenzie test topical corticosteroid skin blanching

Systemic Safety Profile: Absence of Adrenal Suppression and Metabolic Interference Following Subcutaneous Administration

In preclinical pharmacological evaluations, halopredone acetate was administered subcutaneously and assessed for systemic effects on adrenal function, carbohydrate and protein metabolism, and electrolyte balance [1]. Unlike reference corticosteroids, halopredone acetate did not interfere with adrenal function, did not alter carbohydrate or protein metabolism, and did not affect sodium or potassium excretion, even after systemic (subcutaneous) administration [1]. Furthermore, in a separate acute toxicity study in mice and rats, halopredone acetate compared favorably with both hydrocortisone acetate and potent synthetic corticoids in terms of safety margins [2].

systemic safety adrenal suppression metabolic effects topical corticosteroid

Subacute Inflammation Model: Halopredone Acetate Demonstrates Superior Local Activity Compared to Methylprednisolone Acetate

In a rat cotton pellet granuloma model (subacute inflammation), the anti-inflammatory activity of halopredone diacetate (THS-201) was compared to triamcinolone acetonide (TA), methylprednisolone acetate (MPA), and hydrocortisone acetate (HA) following local administration [1]. The rank order of potency for local anti-inflammatory activity in this subacute model was TA ≥ THS-201 > MPA. This places halopredone diacetate as at least as potent as, or more potent than, methylprednisolone acetate in suppressing subacute granulomatous inflammation [1]. In contrast, when administered subcutaneously, THS-201 at doses up to 100 mg/kg/day showed no systemic anti-inflammatory activity, whereas the comparator steroids exhibited systemic effects proportional to their local activity [1].

subacute inflammation granuloma local administration anti-inflammatory

Validated Research and Industrial Application Scenarios for Halopredone Acetate (CAS 57781-14-3) Based on Quantitative Differentiation Evidence


Development of Long-Acting Intra-Articular Formulations for Chronic Inflammatory Joint Disease

The demonstrated >30-day duration of significant anti-inflammatory effect following a single intra-articular injection in the rabbit antigen-induced arthritis model [1] positions halopredone acetate as a prime candidate for sustained-release intra-articular formulations. Unlike methylprednisolone acetate or triamcinolone acetonide, which do not exhibit this prolonged local retention, halopredone acetate's unique pharmacokinetic profile at the injection site enables less frequent dosing regimens and potentially improved long-term management of rheumatoid arthritis and osteoarthritis. Formulation scientists and pharmaceutical developers should prioritize halopredone acetate for intra-articular depot systems where extended duration of action is a critical quality attribute.

High-Potency, Low-Concentration Topical Formulations for Psoriasis and Eczematous Dermatoses

Clinical evidence demonstrating equivalent efficacy of 0.01% halopredone acetate to 0.1% betamethasone valerate in psoriasis [2] supports the development of topical formulations with significantly reduced active pharmaceutical ingredient (API) loading. This ten-fold concentration advantage translates to lower drug exposure per application while maintaining therapeutic efficacy. For procurement and formulation development, halopredone acetate represents an attractive API for creating corticosteroid creams, ointments, and lotions where minimizing the risk of concentration-dependent local adverse effects (e.g., skin atrophy, striae) is paramount.

Partial Glucocorticoid Receptor Agonist Tool Compound for Dissecting GR-Mediated Transcriptional Programs

The functional classification of halopredone acetate as a partial GR agonist, in contrast to full agonists such as prednisolone and dexamethasone [3], makes it a valuable pharmacological tool compound for academic and industrial research. The cell-based glutamine synthetase assay provides a robust, quantitative platform for comparing partial versus full GR agonism [3]. Researchers investigating the molecular basis of glucocorticoid receptor signaling, selective GR modulators (SEGRMs), or the differential gene expression profiles underlying therapeutic efficacy versus adverse metabolic effects should consider halopredone acetate as a reference partial agonist in their experimental designs.

Topical Corticosteroid with Favorable Vasoconstrictor and Systemic Safety Profile for Sensitive Skin Applications

The unique combination of significantly lower vasoconstrictor activity on healthy skin compared to fluocinolone acetonide and betamethasone valerate [4], coupled with the absence of systemic metabolic and adrenal interference even upon subcutaneous administration [5], defines a distinct safety profile. Halopredone acetate is therefore particularly well-suited for formulation into topical products intended for application on sensitive skin areas (e.g., face, intertriginous zones) or for pediatric and geriatric populations where systemic absorption and local atrophic changes are of heightened clinical concern. Procurement for dermatological product development should be driven by this differentiated therapeutic index.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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